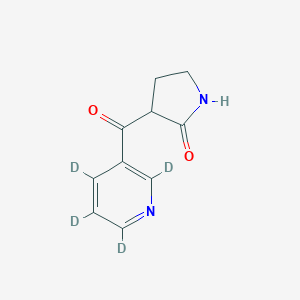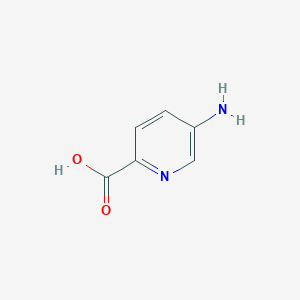
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
描述
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is a deuterated derivative of 3-(nicotinoyl)-2-pyrrolidinone. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling. The deuterium atoms in the compound replace hydrogen atoms, making it useful in various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone typically involves the deuteration of 3-(nicotinoyl)-2-pyrrolidinone. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment. These methods ensure high purity and yield of the compound, which is essential for its use in research and development. The production process must adhere to strict quality control measures to maintain the integrity of the deuterated compound.
化学反应分析
Types of Reactions
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce reduced pyrrolidinone compounds.
科学研究应用
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of nicotinoyl derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and stability, leading to unique effects in biological systems. The compound may act on nicotinic acetylcholine receptors or other related pathways, modulating their activity and resulting in various physiological responses.
相似化合物的比较
Similar Compounds
- 3-(Nicotinoyl)-2-pyrrolidinone
- 3-(Nicotinoyl-2,4,5,6-d3)-2-pyrrolidinone
- 3-(Nicotinoyl-2,4,5,6-d5)-2-pyrrolidinone
Uniqueness
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is unique due to its specific deuterium labeling, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
属性
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRGKSTHPJNLQ-QSHLYVKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCNC2=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478554 | |
| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764661-25-8 | |
| Record name | 2-Pyrrolidinone, 3-(3-pyridinyl-2,4,5,6-d4-carbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

